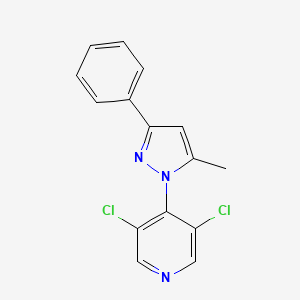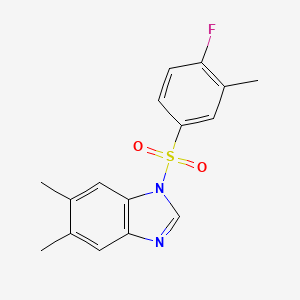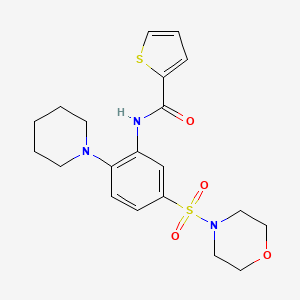
N,N-dibenzyl-5-ethyl-2-methoxybenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibenzyl-5-ethyl-2-methoxybenzene-1-sulfonamide, commonly known as DBS, is a sulfonamide compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 395.52 g/mol.
作用机制
The mechanism of action of DBS is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, DBS has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression and are overexpressed in many types of cancer. In addition, DBS has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
DBS has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the reduction of inflammation in the brain. DBS has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of using DBS in lab experiments is its potent and selective activity against specific enzymes and signaling pathways, which makes it a valuable tool for studying the mechanisms of disease development and progression. However, one of the limitations of using DBS is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on DBS, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. In addition, further studies are needed to fully understand the mechanism of action of DBS and its potential side effects, as well as to explore its potential use in combination with other drugs for synergistic effects.
合成方法
DBS can be synthesized through a multi-step reaction process that involves the reaction of 2-methoxybenzenesulfonyl chloride with benzylamine, followed by the addition of ethyl bromide and sodium hydride. The resulting product is then purified through recrystallization to obtain pure DBS.
科学研究应用
DBS has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Studies have shown that DBS exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. In addition, DBS has been shown to have neuroprotective effects by reducing the accumulation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. DBS has also been shown to have hypoglycemic effects, making it a potential candidate for the treatment of diabetes.
属性
IUPAC Name |
N,N-dibenzyl-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-3-19-14-15-22(27-2)23(16-19)28(25,26)24(17-20-10-6-4-7-11-20)18-21-12-8-5-9-13-21/h4-16H,3,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGYDGACGCSNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B7498415.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)
![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)




![Methyl 2,4-difluoro-5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498487.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)
![5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7498504.png)
![N-[3-[(6-imidazol-1-ylpyridin-3-yl)methylamino]-3-oxopropyl]-2,2-dimethylpropanamide](/img/structure/B7498507.png)
